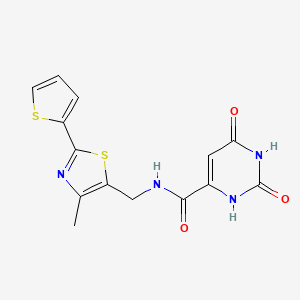![molecular formula C15H9FN2O2S B2718005 2-(4-Fluorophenyl)sulfanyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 1090996-06-7](/img/structure/B2718005.png)
2-(4-Fluorophenyl)sulfanyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenyl)sulfanyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound with a molecular formula of C15H9FN2O2S and a molecular weight of 300.31. This compound features a pyrido[1,2-a]pyrimidine core, which is fused with a pyridine ring and a pyrimidine ring, and is substituted with a 4-fluorophenylsulfanyl group and a formyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.
作用機序
“2-(4-Fluorophenyl)sulfanyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
準備方法
The synthesis of 2-(4-Fluorophenyl)sulfanyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base can yield the pyrido[1,2-a]pyrimidine core. Subsequent functionalization with 4-fluorophenylsulfanyl and formyl groups can be achieved through nucleophilic substitution and formylation reactions, respectively .
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques to ensure the consistent quality of the final product.
化学反応の分析
2-(4-Fluorophenyl)sulfanyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the formyl group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the 4-fluorophenylsulfanyl group with other substituents.
Cyclization: The compound can undergo cyclization reactions to form additional ring structures.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
2-(4-Fluorophenyl)sulfanyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound’s biological activity makes it a valuable tool in studying various biological processes. It can be used to investigate enzyme inhibition, receptor binding, and other biochemical interactions.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: The compound’s chemical properties make it useful in the development of new materials, such as polymers and coatings, with enhanced performance characteristics.
類似化合物との比較
2-(4-Fluorophenyl)sulfanyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure but differ in their substitution patterns.
Fluoropyridines: These compounds contain a fluorine atom on the pyridine ring and are known for their unique chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
特性
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O2S/c16-10-4-6-11(7-5-10)21-14-12(9-19)15(20)18-8-2-1-3-13(18)17-14/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWSWAUYUVKAEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C(=O)N2C=C1)C=O)SC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B2717925.png)
![[2-(2,4-Dimethylimidazol-1-yl)pyridin-4-yl]methanamine;hydrochloride](/img/structure/B2717928.png)
![5,8-Dioxaspiro[3.4]octane-2-sulfonyl chloride](/img/structure/B2717929.png)
![1-(2-methylphenyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2717932.png)


![N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2717937.png)

![1-(prop-2-enoyl)-N-{1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-yl}piperidine-4-carboxamide](/img/structure/B2717941.png)
![N-[1-(Adamantan-1-YL)ethyl]-2-(dimethylamino)acetamide hydrochloride](/img/structure/B2717942.png)
![3-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2717943.png)
![N-benzyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2717944.png)
